3-(Azidomethyl)-4,4-difluorooxane
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Description
3-(Azidomethyl)-4,4-difluorooxane, also known as 4,4-difluoro-3-azidomethyloxetane (DAZO), is a chemical compound that has gained significant attention in scientific research due to its unique properties. DAZO is a highly reactive molecule that can be used as a source of fluorine atoms in organic synthesis.
Scientific Research Applications
Energetic Binders for Composites
The compound can be used in the synthesis of energetic binders for composites . Energetic binders are used to promote cohesion between the components of a formulation and to grant the bound formulation the desired mechanical properties . They have found the greatest application in solid propellant and polymer-bonded explosive formulations .
Synthesis of Polyoxetanes
3-(Azidomethyl)-4,4-difluorooxane can be used in the synthesis of polyoxetanes . Polyoxetanes are a group of energetic binders that have been the focus of recent research . The synthesis of copolymers with the use of polymers with an oxetane ring and polyethers, polybutadiene terminated with hydroxyl groups and poly (3-difluoroaminomethyl-3-methyloxetane) is discussed .
Crosslinking Reactions
The compound can be used in crosslinking reactions . Crosslinking is a process that can alter the physical properties of a polymer by changing its molecular structure .
Synthesis of Various Heterocycles
3-(Azidomethyl)-4,4-difluorooxane can be used in the synthesis of various heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements .
Azide-Modified Nucleosides
The compound can be used in the synthesis of azide-modified nucleosides . These modified nucleosides can have various applications in biological research .
Catalysts in Chemoselectivity
3-(Azidomethyl)-4,4-difluorooxane can be used as a catalyst in chemoselectivity favoring C−H and C-N bonds . This can be useful in various chemical reactions .
properties
IUPAC Name |
3-(azidomethyl)-4,4-difluorooxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O/c7-6(8)1-2-12-4-5(6)3-10-11-9/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYVENPSGVEKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-4,4-difluorooxane |
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